Cas no 53428-07-2 (4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-)

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-, is a heterocyclic compound featuring a thiazolidinone core substituted with a pyrrolylmethylene group and a thioxo functionality. This structure imparts notable reactivity and potential biological activity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the thioxo group enhances its ability to participate in hydrogen bonding and metal coordination, while the pyrrolylmethylene moiety contributes to its π-conjugation, influencing its electronic properties. Its synthetic versatility allows for further functionalization, enabling applications in the development of antimicrobial, anticancer, and enzyme-inhibiting agents. The compound’s stability and distinct structural features make it a promising candidate for targeted drug design and biochemical studies.
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- structure
53428-07-2 structure
Product name:4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-
CAS No:53428-07-2
MF:C8H6N2OS2
MW:210.276038646698
MDL:MFCD02677615
CID:2830746
PubChem ID:3847973

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- Chemical and Physical Properties

Names and Identifiers

    • DTXSID40397269
    • 53428-07-2
    • SB62967
    • 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-
    • AKOS030653247
    • MDL: MFCD02677615
    • Inchi: InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)
    • InChI Key: RRJVVJRJMYKPGH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 209.99215517Da
  • Monoisotopic Mass: 209.99215517Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 102Ų

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB346601-100 mg
5-[(E)-1H-Pyrrol-2-ylmethylidene]-2-thioxo-1,3-thiazolan-4-one; .
53428-07-2
100mg
€208.80 2023-04-26
Chemenu
CM521764-1g
5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one
53428-07-2 97%
1g
$*** 2023-03-30
abcr
AB346601-100mg
5-[(E)-1H-Pyrrol-2-ylmethylidene]-2-thioxo-1,3-thiazolan-4-one; .
53428-07-2
100mg
€208.80 2024-06-08

Additional information on 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-

Recent Advances in the Study of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- (CAS: 53428-07-2)

The compound 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- (CAS: 53428-07-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This heterocyclic scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Recent studies have further elucidated its mechanism of action and potential therapeutic applications, making it a focal point for drug discovery efforts.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of this compound against a panel of human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, accompanied by the upregulation of pro-apoptotic proteins such as Bax and caspase-3. These findings highlight its potential as a lead compound for developing novel anticancer agents.

Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the antimicrobial activity of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-. The compound exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. Molecular docking studies suggested that the compound binds to the bacterial DNA gyrase enzyme, inhibiting its activity and thereby preventing bacterial replication. This positions it as a potential candidate for addressing antibiotic resistance.

In addition to its biological activities, recent synthetic advancements have improved the yield and purity of this compound. A 2022 study in Tetrahedron Letters described a novel one-pot synthesis method using green chemistry principles, which reduced the reaction time and eliminated the need for hazardous solvents. This methodological improvement is expected to facilitate further research and scale-up production for preclinical studies.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-. Recent pharmacokinetic studies in rodent models indicated low oral bioavailability, likely due to poor solubility and rapid metabolism. Researchers are now focusing on structural modifications and formulation strategies, such as nanoparticle encapsulation, to enhance its bioavailability and therapeutic efficacy.

In conclusion, 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- (CAS: 53428-07-2) represents a versatile scaffold with significant potential in drug discovery. Recent studies have expanded our understanding of its biological activities and mechanisms, while synthetic improvements have made it more accessible for further research. Future work should address its pharmacokinetic limitations to unlock its full therapeutic potential.

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